4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a chemical compound with a complex structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then chlorinated to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro group.
Electrophilic Substitution: The pyrrolo[2,3-d]pyrimidine core can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Electrophiles: Such as nitric acid and sulfuric acid for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative, while electrophilic substitution with nitric acid can yield a nitro-substituted derivative .
Scientific Research Applications
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets. For instance, its derivatives can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with multiple kinase enzymes makes it a valuable tool in targeted cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the sulfonyl chloride group.
7H-pyrrolo[2,3-d]pyrimidine-4-amine: Another derivative with different functional groups that confer unique properties.
Uniqueness
The presence of the sulfonyl chloride group in 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride makes it particularly reactive and versatile in chemical synthesis.
Properties
Molecular Formula |
C7H5Cl2N3O2S |
---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2N3O2S/c1-12-2-4(15(9,13)14)5-6(8)10-3-11-7(5)12/h2-3H,1H3 |
InChI Key |
HXPHUSQSFFAUSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CN=C2Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.